Dihydroxyviolanthrone
Overview
Description
Synthesis Analysis
The synthesis of Dihydroxyviolanthrone involves the oxidation of 4,4′-bibenzanthrone to dioxoviolanthrone followed by reduction. One method employs electrogenerated Mn+3 for oxidation and SO2 for reduction. This process, however, experiences a decrease in current efficiency due to organic material carryover with the electrolyte back to the electrochemical reactor (Comninellis & Plattner, 1984).
Molecular Structure Analysis
The molecular structure of Dihydroxyviolanthrone and its derivatives, such as esters, has been explored through various spectroscopic and computational techniques. Esters of Dihydroxyviolanthrone with straight chain alkanoic acids exhibit a thermally stable aromatic system linked by an ester to an aliphatic moiety. These structures serve as models to study the pyrolysis behavior of aliphatic and aromatic components (Ferrillo, Granzow & Klingsberg, 1982).
Chemical Reactions and Properties
Isoviolanthrone's reduction to its dihydro form (V_1-H_2) has been achieved through photogenerated radicals, showcasing the compound's photosensitivity and potential in photochemical applications. This reduction enhances fluorescence and shifts the emission maximum, indicating significant changes in electronic properties upon reduction (Gruen & Görner, 2011).
Physical Properties Analysis
The thermogravimetric analysis of Dihydroxyviolanthrone esters provides insight into their thermal stability and degradation behavior. This analysis reveals the influence of the alkanoic acid chain length on stability and the kinetics of volatilization, crucial for understanding the material's behavior under thermal stress (Ferrillo, Granzow & Klingsberg, 1982).
Chemical Properties Analysis
The chemical properties of Dihydroxyviolanthrone, especially in the context of its reduction by photogenerated radicals, highlight its potential in photophysical applications. The transformation to the dihydro form not only alters its optical properties but also its stability, which can be leveraged in designing photoresponsive materials (Gruen & Görner, 2011).
Scientific Research Applications
Electrochemical Preparation : Dihydroxyviolanthrone(III) can be prepared by oxidizing 4,4′-bibenzanthrone(I) to dioxoviolanthrone(II) with electrogenerated Mn+3 and reducing (II) to (III) with SO2. This process, however, shows a decrease in current efficiency after each cycle due to organic material carried over with the electrolyte back to the electrochemical reactor (Comninellis & Plattner, 1984).
Thermogravimetric Analysis : Dihydroxyviolanthrone esters of straight-chain alkanoic acids provide excellent models for studying the pyrolysis behavior of aliphatic and aromatic structures. This study involved dynamic and isothermal thermogravimetry to understand the effect of atmosphere on volatilization and the stability variation with the chain length of the alkanoic acid (Ferrillo, Granzow, & Klingsberg, 1982).
Mitoxantrone Hydrochloride in Lymphoma : Mitoxantrone, a dihydroxyanthracenedione derivative, has been studied for its application in lymphoma. A Phase I study indicated its potential in treating various malignancies, including lymphomas and leukemias, with noted activities such as leukopenia and thrombocytopenia (Coltman et al., 1983).
Metal Complexes in Medicinal Chemistry : Research on hydroxypyrones and hydroxypyridinones, close congeners to dihydroxyviolanthrone, has expanded in medicinal inorganic chemistry. These compounds facilitate the formation of di- and trivalent metallocomplexes with potential applications in iron removal or supplementation, imaging contrast agents, and the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).
Dithranol Reaction in Topical Treatments : Dithranol (1,8-dihydroxy-9-anthrone), similar to dihydroxyviolanthrone, is used for psoriasis treatment. A study investigated its chemical transformation in DMSO solutions, including its reaction with nitroxide radicals, which increase the reaction rate (Ferlan, Pečar, & Schara, 2003).
Photophysical and Photochemical Properties : The properties of isoviolanthrone and its corresponding dihydro form in argon-saturated 1-phenylethanol were studied. This involved analyzing the reduction of isoviolanthrone to its dihydro form through photolysis, revealing insights into the photophysical and photochemical behaviors of these compounds (Gruen & Görner, 2011).
properties
IUPAC Name |
30,34-dihydroxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16O4/c35-25-13-23-15-5-1-3-7-19(15)33(37)21-11-9-17-18-10-12-22-28-24(16-6-2-4-8-20(16)34(22)38)14-26(36)32(30(18)28)31(25)29(17)27(21)23/h1-14,35-36H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYICCKROPVHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059574 | |
Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dihydroxyviolanthrone | |
CAS RN |
128-59-6 | |
Record name | 16,17-Dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16,17-Dihydroxyviolanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroxydibenzanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16,17-dihydroxyviolanthrene-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16,17-DIHYDROXYVIOLANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA294C8LU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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